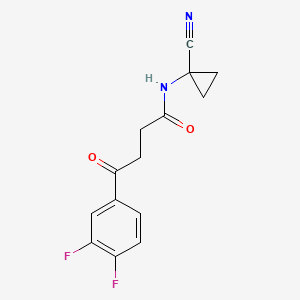
(2S,3R)-2-Phenyloxetan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed look at how the compound can be synthesized from simpler starting materials. It may involve multiple steps, each with its own specific reagents and conditions .Molecular Structure Analysis
The molecular structure analysis would involve a detailed look at the 3D structure of the molecule. This could involve looking at the molecule’s stereochemistry, its conformational isomers, and any intramolecular forces .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, elimination reactions, etc .Physical And Chemical Properties Analysis
This would involve looking at the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility in various solvents, its acidity or basicity, etc .科学的研究の応用
Analytical Methods in Antioxidant Activity Research
The study of antioxidants is pivotal in fields ranging from food engineering to pharmacy, highlighting the importance of analytical methods like ORAC, HORAC, TRAP, and TOSC, which rely on spectrophotometry for determining antioxidant activity. These methods, applicable across various samples, provide insights into the antioxidant capacity, crucial for understanding the role of compounds like "(2S,3R)-2-Phenyloxetan-3-ol" in scavenging free radicals and contributing to antioxidant defenses. The integration of chemical and electrochemical methods enhances the understanding of antioxidant mechanisms, underscoring the compound's potential in scientific research (Munteanu & Apetrei, 2021).
Aptamer Research and Bioanalytical Applications
Aptamers, artificial nucleic acid sequences, demonstrate high specificity to their targets, ranging from small molecules to cells, offering a promising avenue for research applications of "(2S,3R)-2-Phenyloxetan-3-ol". Their stability and ease of modification make them suitable for harsh experimental conditions, providing a versatile tool for biosensing, diagnostics, and therapeutic interventions. This highlights the compound's potential use in designing aptamer-based assays for specific detection and interaction studies (Iliuk, Hu, & Tao, 2011).
Antioxidant Capacity Assays
Understanding the chemical principles behind antioxidant capacity assays, categorized into HAT and ET-based assays, is essential for evaluating the antioxidant potential of "(2S,3R)-2-Phenyloxetan-3-ol". The ORAC assay, recommended for quantifying peroxyl radical scavenging capacity, along with the Folin-Ciocalteu reagent assay for reducing capacity, outlines a comprehensive approach for assessing the compound's antioxidant activity. This underscores its application in evaluating the antioxidant capacity of complex samples, contributing to research in nutritional science and pharmacology (Huang, Ou, & Prior, 2005).
Oligonucleotide Performance Enhancement
The performance of oligonucleotides in therapeutic applications can be significantly improved through chemical modifications, such as ribose sugar modifications. This area offers potential research applications for "(2S,3R)-2-Phenyloxetan-3-ol" in understanding its role in enhancing oligonucleotide stability and activity, facilitating advancements in gene therapy and molecular diagnostics. The exploration of structural modifications and their effects on oligonucleotide function opens new avenues for scientific research and therapeutic development (Faria & Ulrich, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,3R)-2-phenyloxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSJWCOGGURCCI-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-Phenyloxetan-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


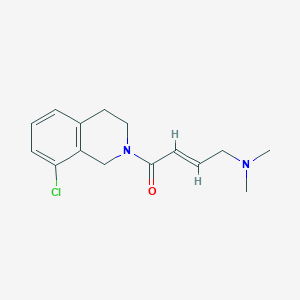

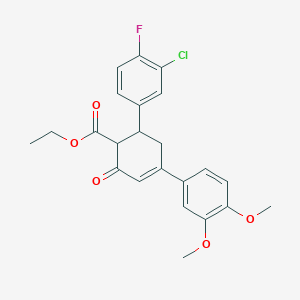
![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)

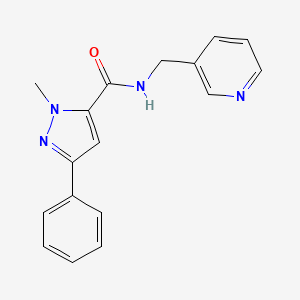
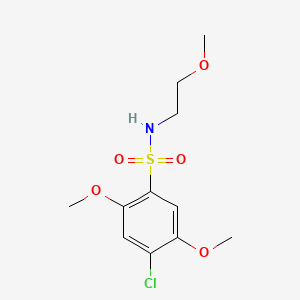
![4-(N,N-dimethylsulfamoyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2819110.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
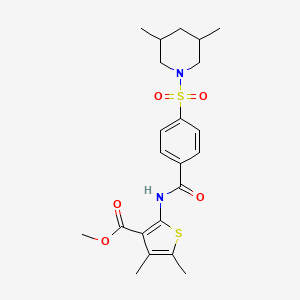
![5-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2819116.png)
